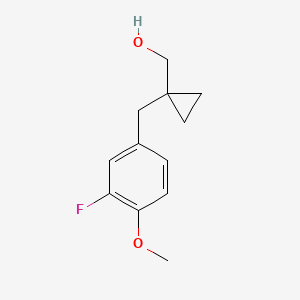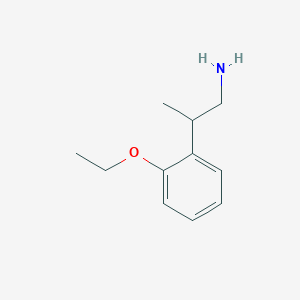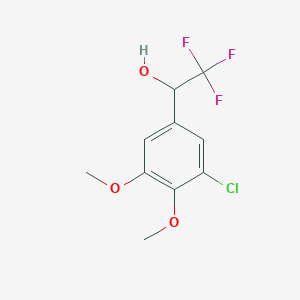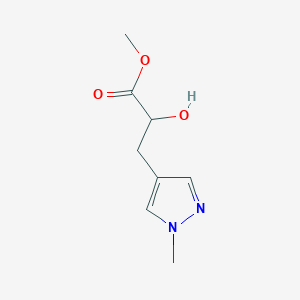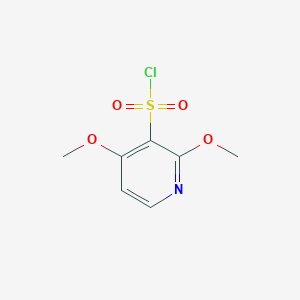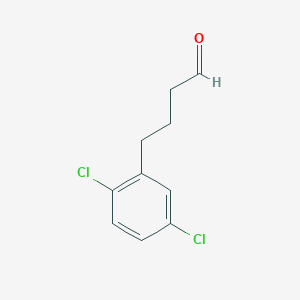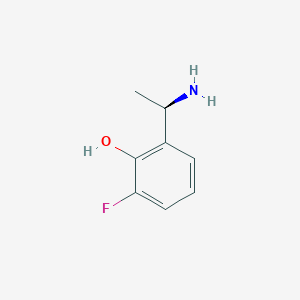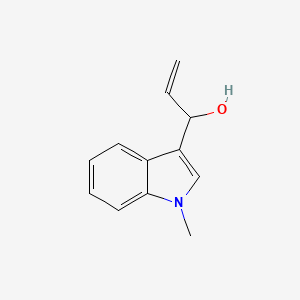
3-(Aminomethyl)-4,4-dimethylthiolan-3-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride is a chemical compound that features a thiolane ring with an aminomethyl group and two methyl groups attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride typically involves the reaction of 4,4-dimethylthiolan-3-one with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The thiolane ring may also play a role in stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656): This compound is a leucyl-tRNA synthetase inhibitor with antitubercular activity.
3-(aminomethyl)phenylboronic acid hydrochloride: Used in proteomics research.
Uniqueness
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity compared to other aminomethyl compounds
Propiedades
Fórmula molecular |
C7H16ClNOS |
|---|---|
Peso molecular |
197.73 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4,4-dimethylthiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NOS.ClH/c1-6(2)4-10-5-7(6,9)3-8;/h9H,3-5,8H2,1-2H3;1H |
Clave InChI |
AQAFQPMIQBPINT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CSCC1(CN)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


